Dibutylphosphate
Overview
Description
Spinosin is a flavone-C-glycoside, a type of flavonoid compound, primarily isolated from the seeds of Ziziphus jujuba Mill var. This compound is known for its neuroprotective, sedative, and hypnotic properties, making it a significant subject of research in the fields of pharmacology and traditional medicine .
Mechanism of Action
Target of Action
Dibutylphosphate, also known as phosphoric acid dibutyl ester , is a chemical compound that interacts with various targets in the environment. It’s worth noting that this compound can be used as a reactant in the synthesis of other compounds, such as glycosyl phosphates .
Mode of Action
It’s known that this compound can participate in chemical reactions as a reactant . For instance, it can be involved in catalyst-free regioselective and enantiospecific SN2-type ring-opening reactions with aziridines .
Biochemical Pathways
It’s known that this compound can be used as a reactant in the synthesis of other compounds, which may influence various biochemical pathways .
Result of Action
It’s known that this compound can participate in chemical reactions as a reactant, leading to the synthesis of other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is known to be stable in neutral, acidic, or alkaline solutions . .
Biochemical Analysis
Cellular Effects
Dibutylphosphate has been found to affect various types of cells and cellular processes. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with findings indicating that the effects vary with different dosages . These studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It interacts with transporters or binding proteins, and can affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Spinosin can be synthesized through various chemical reactions involving flavonoid glycosides. One common method involves the glycosylation of flavonoid aglycones using glycosyl donors under acidic or basic conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process.
Industrial Production Methods: In industrial settings, spinosin is often extracted from the seeds of Ziziphus jujuba Mill var. spinosa using solvents like ethanol or methanol . The extraction process involves grinding the seeds, followed by solvent extraction, filtration, and concentration. The crude extract is then purified using chromatographic techniques to isolate spinosin.
Chemical Reactions Analysis
Types of Reactions: Spinosin undergoes various chemical reactions, including:
Oxidation: Spinosin can be oxidized to form different oxidation products, which may have distinct biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of spinosin can lead to the formation of quinones and other oxidized derivatives .
Scientific Research Applications
Spinosin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Spinosin is unique among flavonoid glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:
Swertisin: Another flavonoid glycoside with similar sedative and anxiolytic effects.
Jujuboside A: A triterpenoid saponin found in Ziziphus jujuba Mill var.
6’‘’-(–)-Phaseoylspinosin: A derivative of spinosin with acetylcholinesterase inhibitory activity.
Compared to these compounds, spinosin has a broader range of biological activities and a unique mechanism of action involving multiple neurotransmitter systems .
Properties
IUPAC Name |
dibutyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHYPJRHGVZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | DIBUTYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16298-74-1 (hydrochloride salt), 25238-98-6 (potassium salt), 35837-53-7 (V salt), 38491-08-6 (ammonium salt) | |
Record name | Dibutyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3040728 | |
Record name | Phosphoric acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutyl phosphate is a pale-amber odorless liquid. Moderately soluble in water., Liquid, Pale-amber, odorless liquid; [NIOSH], COLOURLESS LIQUID., Pale-amber, odorless liquid. | |
Record name | DIBUTYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phosphoric acid, dibutyl ester | |
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Record name | DIBUTYL PHOSPHATE | |
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Record name | DIBUTYL PHOSPHATE | |
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URL | https://www.osha.gov/chemicaldata/69 | |
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Record name | Dibutyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
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Boiling Point |
212 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 136 °C at 0.05 mm Hg, 135-138 °C, 212 °F (decomposes), 212 °F (Decomposes) | |
Record name | DIBUTYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIBUTYL PHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
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Record name | DIBUTYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIBUTYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/69 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Dibutyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
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Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
370 °F (ICSC, 2023), 188 °C o.c. | |
Record name | DIBUTYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIBUTYL PHOSPHATE | |
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Solubility |
18 g/L at 68 °F (ICSC, 2023), Soluble in carbon tetrachloride, butanol, In water, 1.72X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.8, Insoluble | |
Record name | DIBUTYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIBUTYL PHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIBUTYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Dibutyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.06 | |
Record name | DIBUTYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIBUTYL PHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIBUTYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIBUTYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/69 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Dibutyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
7.2 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2 | |
Record name | DIBUTYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIBUTYL PHOSPHATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg (approx) (NIOSH, 2023), 0.000096 [mmHg], VP: <1 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.13, 1 mmHg (approx) | |
Record name | DIBUTYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIBUTYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIBUTYL PHOSPHATE | |
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URL | https://www.osha.gov/chemicaldata/69 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Dibutyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Tributyl phosphate (20%); Monobutyl phosphate (16%) | |
Record name | DIBUTYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale-amber liquid or oil | |
CAS No. |
107-66-4, 19069-28-4 | |
Record name | DIBUTYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dibutyl phosphate | |
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Record name | Dibutyl phosphate | |
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Record name | Phosphoric acid, dibutyl ester | |
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Record name | Phosphoric acid, dibutyl ester | |
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Record name | Dibutyl hydrogen phosphate | |
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Record name | DIBUTYL PHOSPHATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0072NN74TN | |
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Record name | DIBUTYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
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Record name | DIBUTYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
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Record name | DIBUTYL PHOSPHATE | |
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Record name | Phosphoric acid, dibutyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TB928F88.html | |
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Melting Point |
8.6 °F (ICSC, 2023), -13 °C | |
Record name | DIBUTYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25018 | |
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Record name | DIBUTYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIBUTYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does dibutylphosphate (DBP) impact the extraction of actinides in nuclear fuel reprocessing?
A1: DBP, a degradation product of tributylphosphate (TBP) used in nuclear fuel reprocessing, significantly influences the distribution of actinides like uranium (U), neptunium (Np), and plutonium (Pu) between the organic and aqueous phases. This occurs because DBP forms strong, organic-soluble complexes with actinide ions. [] For instance, DBP can displace TBP or nitrate groups in U(VI) complexes, leading to the formation of species like UO2(NO3)2(HDBP)(TBP), UO2(NO3)2(HDBP)2, UO2(DBP)2(HDBP)x, or UO2(NO3)(DBP)(HDBP)x, where x can be 1 or 2. [] Similarly, DBP readily complexes with Np(IV), displacing nitrate groups, and with Pu(IV), enhancing extraction and affecting the speciation in the organic phase. []
Q2: What role does DBP play in the formation of interfacial crud during solvent cleanup in nuclear fuel reprocessing?
A2: Interfacial crud, a problematic byproduct observed during solvent cleanup processes, is primarily composed of zirconium (Zr) and DBP. [] This crud formation can hinder phase separation and impact the efficiency of the cleanup process. [] The mechanism of crud formation is linked to the pH of the cleanup reagents, such as sodium carbonate or hydrazine carbonate. []
Q3: Can you explain how DBP acts as a corrosion inhibitor for aluminum alloys?
A3: Cerium this compound [Ce(dbp)3] demonstrates effective corrosion inhibition for AA2024-T3 aluminum alloys in sodium chloride solutions. [] The inhibition mechanism involves the deposition of cerium and this compound at the cathodic and anodic sites, respectively. [] This deposition appears to be influenced by the pH-dependent solubility of Ce(dbp)3, which is minimal between pH 2 and 9 but increases at pH 1 (due to this compound protonation) and above pH 9 (due to cerium hydroxide precipitation). []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H19O4P, and its molecular weight is 210.21 g/mol.
Q5: Which spectroscopic techniques are useful for characterizing this compound and its complexes?
A5: Several spectroscopic techniques are valuable for characterizing DBP and its complexes:* Infrared (IR) spectroscopy: Provides information about the functional groups present in DBP, such as P=O, P-O-C, and C-H vibrations.* 31P Nuclear Magnetic Resonance (NMR) spectroscopy: A powerful tool for studying the coordination behavior of DBP, identifying different DBP species, and characterizing their interactions with metal ions. [, ]* Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy: Provides insights into the local structure around metal ions in DBP complexes, such as bond lengths and coordination numbers. [, ]
Q6: How does the presence of this compound affect the stability of tributylphosphate (TBP) in nuclear fuel reprocessing?
A6: DBP, a degradation product of TBP, can negatively impact TBP stability in nuclear fuel reprocessing. The accumulation of DBP can lead to the formation of precipitates with metal ions, forming interfacial crud and hindering the extraction process. []
Q7: Are there any known materials compatibility issues with this compound in nuclear fuel reprocessing applications?
A7: Yes, DBP's strong complexation with certain metal ions, particularly Zr(IV), can lead to the formation of precipitates, also known as "crud," which can pose challenges in reprocessing operations by accumulating at interfaces and potentially clogging equipment. [, , ]
Q8: Does this compound exhibit any catalytic properties?
A8: Although not extensively studied as a catalyst, DBP's role in enhancing metal ion extraction, as observed with Pu(IV), [] suggests potential catalytic activity in specific reactions. Further research is needed to explore its catalytic potential fully.
Q9: Are there any applications of this compound in organic synthesis?
A9: DBP can be used as a starting material in the synthesis of tributylphosphate (TBP), a common plasticizer and solvent. [] Additionally, DBP can be employed in the synthesis of other organophosphorus compounds. []
Q10: Have computational methods been employed to study this compound and its complexes?
A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the speciation of technetium-DBP complexes, confirming the stability of proposed species and providing insights into the potential coexistence of stereoisomers. []
Q11: How does the structure of this compound relate to its ability to form complexes with metal ions?
A11: DBP possesses a phosphate group (PO4) that can act as a ligand, forming coordinate bonds with metal ions. The oxygen atoms in the phosphate group donate electron pairs to the metal ion, forming stable complexes. The butyl groups in DBP contribute to its solubility in organic solvents, influencing the distribution of its metal complexes between organic and aqueous phases.
Q12: Are there any specific SHE (Safety, Health, and Environment) regulations related to the handling and disposal of this compound?
A12: Yes, as an organophosphate, DBP is subject to regulations regarding handling, storage, and disposal. Appropriate personal protective equipment should be used to minimize exposure. Disposal should comply with local, regional, and national regulations.
Q13: What are the common analytical techniques used to quantify this compound in various matrices?
A14: DBP quantification relies on sensitive analytical techniques:* Gas Chromatography (GC): Often coupled with a Flame Photometric Detector (FPD) or Flame Ionization Detector (FID) to quantify DBP in organic solutions. [, ]* Liquid Scintillation Counting: Utilized to measure the activity of radioactive isotopes, such as uranium, in solutions containing DBP. [] * Ion Chromatography (IC): Can be employed to determine the concentration of anions, including this compound, in aqueous solutions. []
Q14: What is the environmental impact of this compound, and are there methods for its degradation or removal?
A15: DBP, as an organophosphate, can pose environmental risks if not handled and disposed of properly. It can be toxic to aquatic organisms and may persist in the environment. [] Methods for its degradation or removal include:* Hydrolysis: DBP can be hydrolyzed to less harmful products under controlled conditions. []* Adsorption: Activated carbon has shown promise in absorbing DBP from solutions, offering a potential removal method. []
Q15: How does the solubility of this compound vary with pH?
A16: The solubility of Ce(dbp)3, a corrosion inhibitor containing DBP, exhibits pH dependence. It shows limited solubility between pH 2 and 9 but increases at pH 1 due to this compound protonation and above pH 9 due to cerium hydroxide precipitation. []
Q16: What factors are crucial for validating analytical methods for this compound determination?
A16: Method validation for DBP analysis should address:* Accuracy: Closeness of measured values to the true value.* Precision: Reproducibility of measurements.* Specificity: Ability to discriminate DBP from other compounds in the matrix.* Linearity: Proportional response over the concentration range of interest.* Limit of Detection (LOD) and Limit of Quantification (LOQ): Lowest concentrations of DBP that can be reliably detected and quantified, respectively.
Q17: Are there any alternative extractants being explored to replace or minimize the use of tributylphosphate (TBP) and, consequently, the formation of this compound in nuclear fuel reprocessing?
A18: Yes, researchers are actively investigating alternative extractants to potentially replace or reduce TBP usage in fuel reprocessing, aiming to enhance safety and sustainability. These alternatives include:* Ionic liquids (ILs): ILs, such as those containing imidazolium cations and phosphate anions, have shown promise for extractive desulfurization, a process relevant to fuel reprocessing. [, , , , , ] These ILs offer advantages like low volatility and tunable properties.* N-heterocyclic compounds: Compounds like N-methylimidazole and N-ethylimidazole have demonstrated potential for extracting aromatic sulfur compounds from fuel, presenting an alternative to conventional methods that often produce DBP as a byproduct. [, ]
Q18: What strategies are being considered for the recycling or waste management of this compound generated during nuclear fuel reprocessing?
A19: Managing DBP waste from fuel reprocessing is crucial. Strategies include:* Hydrolysis: Converting DBP into less harmful products via hydrolysis. []* Adsorption: Employing materials like activated carbon to capture and remove DBP from waste streams. []* Incineration: Controlled burning of DBP-containing waste, with appropriate emission control measures in place.
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